1-Methyl-4-(2-methylpropyl)naphthalene
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Overview
Description
1-Methyl-4-(2-methylpropyl)naphthalene is an organic compound with the molecular formula C15H18 It is a derivative of naphthalene, where a methyl group and an isobutyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(2-methylpropyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where naphthalene is reacted with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the alkylation process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1-Methyl-4-(2-methylpropyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methylpropyl)naphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methylnaphthalene: A simpler derivative with only a methyl group at the 1 position.
2-Methylnaphthalene: Another derivative with a methyl group at the 2 position.
1,4-Dimethylnaphthalene: Contains two methyl groups at the 1 and 4 positions.
Uniqueness
1-Methyl-4-(2-methylpropyl)naphthalene is unique due to the presence of both a methyl and an isobutyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
60848-32-0 |
---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpropyl)naphthalene |
InChI |
InChI=1S/C15H18/c1-11(2)10-13-9-8-12(3)14-6-4-5-7-15(13)14/h4-9,11H,10H2,1-3H3 |
InChI Key |
ZIVPLQNIQDIJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CC(C)C |
Origin of Product |
United States |
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